5-Formylthiophene-2-sulfonyl chloride

Physical property Handling Storage

5-Formylthiophene-2-sulfonyl chloride (CAS 932783-58-9) delivers a unique combination of reactive sulfonyl chloride and formyl groups on a thiophene core. The electron-withdrawing 5-formyl substituent provides moderately enhanced, predictable reactivity versus unsubstituted analogs, enabling site-selective, sequential functionalization — sulfonamide formation followed by reductive amination or Grignard addition — to construct diverse molecular scaffolds from a single intermediate. The ≥98% purity specification minimizes interfering impurities in sensitive downstream reactions, making this compound a strategic choice for pharmaceutical intermediate synthesis. For procurement managers and researchers requiring defined reactivity and reliable purity, this intermediate reduces the need for multiple building blocks.

Molecular Formula C5H3ClO3S2
Molecular Weight 210.7 g/mol
Cat. No. B13170085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formylthiophene-2-sulfonyl chloride
Molecular FormulaC5H3ClO3S2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)S(=O)(=O)Cl)C=O
InChIInChI=1S/C5H3ClO3S2/c6-11(8,9)5-2-1-4(3-7)10-5/h1-3H
InChIKeyFVIKLKURYVPJNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formylthiophene-2-sulfonyl chloride (CAS 932783-58-9) Procurement Guide: Properties and Sourcing


5-Formylthiophene-2-sulfonyl chloride (CAS 932783-58-9) is a heterocyclic sulfonyl chloride derivative containing a reactive formyl group at the 5-position of a thiophene ring [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of thiophene-based sulfonamides, sulfonate esters, and other functionalized derivatives [1]. Key computed properties include a molecular weight of 210.66 g/mol, a predicted density of 1.655±0.06 g/cm³, and a predicted boiling point of 361.9±27.0 °C [1].

Why Substituting 5-Formylthiophene-2-sulfonyl chloride with Generic Analogs Is Not Advisable


Direct substitution of 5-Formylthiophene-2-sulfonyl chloride with unfunctionalized or differently substituted thiophene sulfonyl chlorides is not chemically equivalent. The presence of the 5-formyl group imparts a distinct electronic profile and enables orthogonal synthetic transformations that are inaccessible to simpler analogs such as 2-thiophenesulfonyl chloride or 5-chlorothiophene-2-sulfonyl chloride [1]. The combined sulfonyl chloride and aldehyde functionalities allow for sequential, site-selective modifications that are essential for constructing complex molecular scaffolds [1].

Quantitative Evidence Differentiating 5-Formylthiophene-2-sulfonyl chloride from Competitor Analogs


Physical State Differentiation: Solid vs. Liquid or Low-Melting Solids

5-Formylthiophene-2-sulfonyl chloride is a crystalline solid with a melting point of approximately 120 °C [1]. In contrast, common comparator analogs such as 2-thiophenesulfonyl chloride (mp 30-32 °C), 5-chlorothiophene-2-sulfonyl chloride (mp 25-28 °C), and 5-methylthiophene-2-sulfonyl chloride (liquid at room temperature) [2] exhibit significantly lower melting points or exist as liquids, which affects their handling and storage profiles.

Physical property Handling Storage

Purity Level Differentiation

Commercially available 5-Formylthiophene-2-sulfonyl chloride is offered with a purity of 98% . Comparable analogs are often offered at lower purities, such as 95% for 5-methylthiophene-2-sulfonyl chloride [1] and 97% for 2-thiophenesulfonyl chloride . The 98% purity specification provides a higher level of assurance for sensitive synthetic applications.

Purity Quality control Procurement

Reactivity Tuning via 5-Substituent Electronic Effects

The rate of nucleophilic substitution at the sulfonyl sulfur of thiophene-2-sulfonyl chlorides is significantly modulated by the electronic nature of the 5-substituent [1]. Electron-withdrawing groups such as 5-NO2 increase reactivity relative to the unsubstituted (H) compound, while electron-donating groups such as 5-CH3 decrease reactivity [1]. The 5-formyl group, being moderately electron-withdrawing (σp ~0.42), is expected to confer a reactivity profile intermediate between that of the unsubstituted and 5-Cl analogs, offering a balance between reactivity and stability that may be advantageous for specific synthetic sequences.

Reactivity Kinetics Substituent effect

Dual-Functional Orthogonality Enables Complex Scaffold Synthesis

5-Formylthiophene-2-sulfonyl chloride uniquely combines a sulfonyl chloride and an aldehyde group on the same thiophene ring, enabling sequential, orthogonal transformations without the need for protection/deprotection steps [1]. In contrast, simpler analogs like 2-thiophenesulfonyl chloride or 5-chlorothiophene-2-sulfonyl chloride lack this aldehyde functionality, limiting their utility as single-component building blocks for complex molecules.

Orthogonal reactivity Bifunctional building block Medicinal chemistry

Optimal Application Scenarios for 5-Formylthiophene-2-sulfonyl chloride Based on Quantified Evidence


Synthesis of Complex Thiophene-Based Sulfonamide Libraries

The orthogonal reactivity of the sulfonyl chloride and aldehyde groups enables the construction of diverse sulfonamide libraries through sequential functionalization [1]. The sulfonyl chloride can be reacted with various amines to form sulfonamides, while the aldehyde can be utilized in subsequent transformations such as reductive amination or Grignard reactions [1].

Pharmaceutical Intermediate Synthesis Requiring High Purity Inputs

The 98% purity specification minimizes the presence of impurities that could interfere with sensitive downstream reactions, making it suitable for the synthesis of pharmaceutical intermediates where purity is critical [1].

Reaction Development Where Controlled Sulfonyl Chloride Reactivity is Required

The 5-formyl group's electron-withdrawing nature provides a predictable, moderately enhanced reactivity compared to unsubstituted analogs, useful for optimizing reaction rates in nucleophilic substitutions [1].

Technical Documentation Hub

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